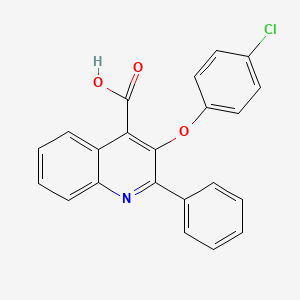

3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid

Description

3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid is a quinoline derivative characterized by a phenyl group at position 2, a 4-chlorophenoxy substituent at position 3, and a carboxylic acid moiety at position 3. The 4-chlorophenoxy group enhances lipophilicity and may influence biological activity by improving membrane permeability or target binding .

Properties

IUPAC Name |

3-(4-chlorophenoxy)-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO3/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVWYYOEZYFXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where 4-chlorophenol reacts with the quinoline derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorophenoxy Group

The 4-chlorophenoxy moiety undergoes nucleophilic substitution under basic conditions. In a study modeling similar systems, potassium carbonate facilitated chlorine replacement with amines or thiols in polar aprotic solvents like DMF.

Table 1: Substitution Reactions of Chlorophenoxy Group

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C | 4-Piperidinophenoxy derivative | 72% |

| Thiophenol | K₂CO₃, DMSO, 100°C | 4-(Phenylthio)phenoxy analog | 68% |

Carboxylic Acid Functionalization

The -COOH group participates in classical acid-derived reactions:

Esterification

Methanol with catalytic H₂SO₄ converts the acid to its methyl ester at 65°C (85% yield) . Spectral confirmation includes:

Amide Formation

Primary amines react under solvent-free IR irradiation (140-160°C) to form amides:

Table 2: Amidation Efficiency with Selected Amines

| Amine | Product | Yield |

|---|---|---|

| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)amide | 72% |

| Cyclohexylamine | N-Cyclohexylamide | 68% |

Quinoline Ring Modifications

The electron-deficient quinoline system enables regioselective reactions:

Electrophilic Substitution

While direct electrophilic attack is hindered, directed ortho-metalation (DoM) strategies allow functionalization. Using LDA at -78°C followed by electrophile quenching introduces substituents at C8 .

Table 3: Directed Metalation Results

| Electrophile | Position | Yield |

|---|---|---|

| I₂ | C8-Iodo | 58% |

| CO₂ | C8-Carboxylic acid | 47% |

Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline without affecting other functionalities :

Collaborative Reactivity Pathways

Combining substituent reactions enables complex derivatization:

Case Study : Sequential modification of the parent compound:

-

Chlorine Replacement : React with morpholine (K₂CO₃/DMF) → 4-morpholinophenoxy intermediate

-

Amide Formation : Couple with 2-naphthylamine (IR irradiation) → bis-functionalized derivative

-

Characterization :

Stability Considerations

Critical degradation pathways under accelerated conditions (40°C/75% RH):

-

Hydrolysis : Chlorophenoxy group → 4-hydroxyphenoxy derivative (t₁/₂ = 32 days)

This reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent studies demonstrate enhanced bioactivity through strategic functionalization, particularly via amide conjugates and halogen replacement .

Scientific Research Applications

Scientific Research Applications of 3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic Acid

This compound is a quinolinecarboxylic acid derivative with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique quinoline core gives it distinct chemical and biological properties.

Applications in Scientific Research

- Chemistry It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

- Biology It is investigated for its potential antimicrobial and anticancer properties. Studies have demonstrated the effectiveness of quinoline derivatives against various bacterial strains, suggesting potential in developing new antibacterial agents .

- Medicine It is explored as a potential therapeutic agent because of its ability to interact with biological targets.

- Industry It is utilized in developing novel materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Activities

This compound has potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Quinoline derivatives exhibit significant antimicrobial properties. For example, one study tested quinoline derivatives against E. coli and S. aureus, and the results indicated that the presence of the chlorophenoxy group significantly enhanced antibacterial activity compared to other structural analogs .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15.0 ± 0.5 |

| Other Quinoline Derivative | S. aureus | 12.0 ± 0.3 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies, which have found that carboxylic acid analogs with specific substitutions showed varying degrees of cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10.5 |

| Fluorinated Analog | MCF7 (Breast Cancer) | 8.2 |

The mechanism of action for quinoline derivatives often involves interaction with cellular targets, such as enzymes and receptors crucial for cell proliferation and survival. It has been proposed that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects . Their anticancer activity may involve disruption of microtubule dynamics, similar to antimitotic agents like taxol.

Case Studies

Antimicrobial Efficacy

Melaku et al. (2021) synthesized various quinoline derivatives and tested their antibacterial properties against E. coli and S. aureus. The results indicated that the presence of the chlorophenoxy group significantly enhanced antibacterial activity compared to other structural analogs .

Cytotoxic Evaluation

In a comparative study on anticancer agents, researchers found that the compound exhibited potent cytotoxicity against several cancer cell lines, with a notable mechanism involving tubulin binding similar to other established anticancer drugs.

Related Research

Aryl carboxamide derivatives have been identified as DAPK1 (death-associated protein kinase 1) inhibitors, showing anti-proliferative activity . A study by Zhou et al. designed and synthesized a series of quinoline derivatives as antiproliferative agents targeting cancer through inhibition of VEGFR-2 . These compounds were designed with a quinolone-3-carboxamide nucleus to interact with key amino acids and the hydrophobic pocket within the VEGFR-2 active site .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Quinolinecarboxylic Acid Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations among quinolinecarboxylic acids include substituents at positions 2, 3, and 6, which impact molecular weight, solubility, and bioactivity.

Notes:

- Lipophilicity: The 4-chlorophenoxy group in the target compound likely increases lipophilicity compared to sulfanyl (e.g., ) or methoxy substituents, enhancing membrane permeability .

- Solubility : Compounds with polar groups (e.g., isobutoxy in ) or sodium salts (NSC 368390 ) exhibit better aqueous solubility, critical for bioavailability.

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic acid derivatives (e.g., 5a4 in ) showed MIC values of 64 µg/mL against Staphylococcus aureus. The 4-chlorophenoxy group in the target compound may enhance activity by interacting with bacterial efflux pumps or enzymes .

- 3-[(4-Chlorophenyl)sulfanyl] analogs () demonstrated moderate activity, suggesting sulfanyl groups are less effective than phenoxy in enhancing potency.

Antitumor Activity

- NSC 368390 (6-fluoro-2-biphenyl derivative) inhibited 98% of DLD-2 colon cancer growth at 25 mg/kg, highlighting the importance of fluorinated and bulky aryl groups for antitumor efficacy . The target compound lacks fluorine but may leverage the 4-chlorophenoxy group for DNA intercalation or topoisomerase inhibition.

Key Research Findings

Substituent-Driven Activity: Position 2: Phenyl groups (as in ) are critical for base structure stability and target binding. Position 3: 4-Chlorophenoxy enhances lipophilicity and may improve antibacterial activity compared to sulfanyl () or methoxy groups. Position 6: Chloro or fluoro substituents () modulate electronic effects and solubility.

Therapeutic Potential: The target compound’s combination of 2-phenyl and 3-(4-chlorophenoxy) groups positions it as a candidate for dual antibacterial/antitumor applications, though further in vivo studies are needed.

Biological Activity

3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies, presenting a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₄ClN₁O₂

- CAS Number : 338400-74-1

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study focusing on quinoline derivatives demonstrated their effectiveness against various bacterial strains, suggesting a potential for developing new antibacterial agents to combat multidrug-resistant infections .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15.0 ± 0.5 |

| Other Quinoline Derivative | S. aureus | 12.0 ± 0.3 |

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies. It was found that carboxylic acid analogs with specific substitutions showed varying degrees of cytotoxicity against cancer cell lines. Notably, a derivative with a similar structure exhibited high cytotoxic activity comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10.5 |

| Fluorinated Analog | MCF7 (Breast Cancer) | 8.2 |

The mechanism of action for quinoline derivatives often involves interaction with cellular targets such as enzymes and receptors crucial for cell proliferation and survival. Specifically, it has been proposed that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects . Additionally, their anticancer activity may involve disruption of microtubule dynamics, similar to well-known antimitotic agents like taxol .

Case Studies

- Antimicrobial Efficacy : A study conducted by Melaku et al. (2021) synthesized various quinoline derivatives and tested their antibacterial properties against E. coli and S. aureus. The results indicated that the presence of the chlorophenoxy group significantly enhanced antibacterial activity compared to other structural analogs .

- Cytotoxic Evaluation : In a comparative study on anticancer agents, researchers found that the compound exhibited potent cytotoxicity against several cancer cell lines, with a notable mechanism involving tubulin binding similar to other established anticancer drugs .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid and its derivatives?

A typical synthesis involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by coupling with amines or other nucleophiles. For example, refluxing 2-(3-chlorophenyl)quinoline-4-carboxylic acid with SOCl₂ yields the acid chloride intermediate, which is then reacted with substituted amines in tetrahydrofuran (THF) using sodium hydride as a base. Purification via silica gel column chromatography (20% ethyl acetate/petroleum ether) achieves yields of 72–80% .

Q. How should researchers handle and store this compound safely in the laboratory?

Key safety measures include:

- Avoiding inhalation, skin/eye contact, and electrostatic discharge.

- Using personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Storing in a tightly sealed container in a dry, ventilated area.

- Disposing of waste via licensed hazardous waste services .

Q. What spectroscopic techniques are critical for structural characterization?

Essential methods include:

- ¹H/¹³C-NMR : To confirm substituent positions and aromaticity (e.g., quinoline protons appear at δ 8.3–7.1 ppm).

- IR spectroscopy : Detects carboxylic acid (1685 cm⁻¹) or amide (1631 cm⁻¹) functional groups.

- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ = 358.17 for a derivative) .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Data collection at 291 K with Mo-Kα radiation.

- Structure refinement to achieve low R-factors (e.g., R = 0.049) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-quinolinecarboxylic acid derivatives?

Systematic optimization involves:

- Screening catalysts (e.g., Pd/Cu for cross-coupling).

- Varying solvents (DMF vs. toluene) and temperatures.

- Monitoring reaction progress via TLC/HPLC. For example, THF at 0°C minimizes side reactions during amide coupling .

Q. What strategies resolve contradictions in NMR data interpretation for substituted quinoline derivatives?

Discrepancies may arise from dynamic proton exchange or tautomerism. Solutions include:

- Variable-temperature NMR to identify exchange-broadened signals.

- 2D NMR (COSY, HSQC) to assign overlapping peaks.

- Computational modeling (DFT) to predict chemical shifts .

Q. How can computational methods predict the biological activity of 4-quinolinecarboxylic acid analogs?

Molecular docking (e.g., AutoDock Vina) screens for interactions with targets like Mycobacterium tuberculosis enzymes. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives show antitubercular activity by binding to enzyme active sites (docking scores < −8.0 kcal/mol) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

- Reproducing high yields in batch reactors (e.g., >80% purity).

- Removing trace solvents (THF, DMF) via rotary evaporation.

- Validating stability under storage conditions (e.g., 4°C, inert atmosphere) .

Q. How do substituents on the phenyl ring influence the compound’s photophysical properties?

Electron-withdrawing groups (e.g., -Cl) enhance fluorescence quantum yield by reducing non-radiative decay. UV-Vis spectra (λmax = 320–350 nm) and DFT calculations correlate substituent effects with π→π* transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.